molecular formula C20H23NO5S B5049269 ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5049269
M. Wt: 389.5 g/mol
InChI Key: HTSWVMSZNPJOKW-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of 2-aminothiophene derivatives. Its core structure, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is synthesized via the Gewald reaction, involving cyclopentanone, sulfur, and ethyl cyanoacetate under basic conditions . The amino group at the 2-position is subsequently functionalized with a 2-(4-methoxyphenoxy)propanoyl moiety, introducing a methoxy-substituted aromatic ether chain.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-25-20(23)17-15-6-5-7-16(15)27-19(17)21-18(22)12(2)26-14-10-8-13(24-3)9-11-14/h8-12H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSWVMSZNPJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Ethyl group : Contributes to its solubility and bioavailability.
  • Cyclopentathiophene core : Known for its unique electronic properties.
  • 4-Methoxyphenoxy group : May enhance lipophilicity and biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

StudyCancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)23.2Induces apoptosis via caspase activation
SGC7901 (Gastric)24.5Cell cycle arrest at G2/M phase
SMMC7721 (Liver)25.0Inhibits proliferation and induces necrosis

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing and proliferating.
  • Inhibition of Autophagy : The compound has been shown to inhibit autophagic pathways, further contributing to its antiproliferative effects.

Case Studies

  • In Vivo Studies :
    • In a study involving tumor-bearing mice, the administration of the compound led to a significant reduction in tumor mass compared to controls. Tumor weight decreased by approximately 54% when treated with this compound versus standard chemotherapy agents like 5-FU .
  • Cell Line Studies :
    • In vitro assays demonstrated that the compound effectively inhibited cell growth in MCF-7 and SGC7901 cells. Flow cytometry analysis revealed increased apoptosis rates and changes in cell cycle distribution consistent with its proposed mechanisms .

Comparison with Similar Compounds

Table 1: Comparison of Key 2-Aminothiophene Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-(4-Methoxyphenoxy)propanoyl C₂₃H₂₅NO₅S 443.5 Enhanced solubility due to methoxy group; potential kinase or NOX inhibition inferred from analogs
Ethyl 2-[(4-phenylbenzoyl)amino]... 4-Phenylbenzoyl C₂₃H₂₁NO₃S 391.5 High lipophilicity (XLogP3: 5.9); used in material science
Ethyl 2-[(5-bromo-2-thienyl)carbonyl]amino... 5-Bromo-2-thienyl C₁₅H₁₄BrNO₃S₂ 400.3 Halogenated moiety for electrophilic interactions; antimicrobial applications
GLX351322 4-(Furan-2-carbonyl)piperazine C₂₁H₂₅N₃O₅S 455.5 NOX4 inhibitor (IC₅₀: 5 µM); moderate metabolic stability
Ethyl 2-(3-phenylthioureido)... 3-Phenylthiourea C₁₇H₁₇N₃O₂S₂ 375.5 Antifungal/antibacterial activity; thiourea enhances hydrogen bonding

Key Observations:

Substituent Diversity: The target compound’s 4-methoxyphenoxy group introduces electron-donating effects, improving solubility compared to purely aromatic substituents (e.g., 4-phenylbenzoyl in ). Halogenated analogs (e.g., 5-bromo-2-thienyl in ) exhibit increased electrophilicity, favoring interactions with nucleophilic biological targets. Thiourea derivatives () leverage hydrogen-bonding capabilities for antimicrobial activity, contrasting with the amide-based target compound.

Synthetic Routes: All derivatives originate from the ethyl 2-amino core synthesized via the Gewald reaction . Functionalization involves acylation (e.g., propanoyl in the target compound) or thiourea formation (), with reaction conditions tailored to substituent reactivity.

2-Fluorobenzoyl derivatives (e.g., compound 35 in ) are hydrolyzed to carboxylic acids for antiviral applications, highlighting the versatility of ester functionalities.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The target compound’s methoxy group reduces lipophilicity compared to the 4-phenylbenzoyl analog (XLogP3: ~4.5 vs.
  • Hydrogen Bonding: The amide and ester groups provide hydrogen-bond acceptors (HBAs: 4) and donors (HBDs: 1), similar to other derivatives .
  • Metabolic Stability : Ester groups may confer susceptibility to hydrolysis, as seen in GLX351322’s moderate metabolic stability .

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